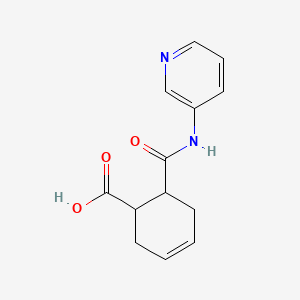

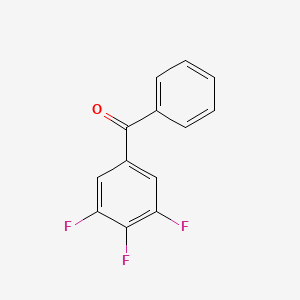

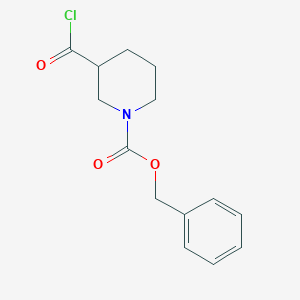

3,4,5-Trifluorobenzophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is of significant interest due to their applications in the pharmaceutical industry and material science. Paper describes a continuous flow synthesis method for 2,4,5-trifluorobenzoic acid, which involves the generation of an aryl-Grignard reagent followed by carboxylation with CO2. This method utilizes a microflow system, which includes a T-micromixer and a falling film microreactor, to facilitate the Grignard exchange reaction and the subsequent gas-liquid reaction with CO2. The process yields the product with high purity and in high yield after a simple workup. Although this paper does not directly address the synthesis of 3,4,5-trifluorobenzophenone, the techniques and principles described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Paper discusses the synthesis and molecular structure of a series of fluorinated benzene derivatives with phosphorus-containing substituents. The molecular structures of these compounds were confirmed by spectroscopic methods, including 19F NMR, and X-ray crystallography. The study found unusually large bond angles around the phosphorus atoms, which is indicative of the steric hindrance in these crowded molecules. This information is relevant to the molecular structure analysis of 3,4,5-trifluorobenzophenone, as the presence of fluorine atoms can significantly influence the geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The papers provided do not directly discuss chemical reactions specific to 3,4,5-trifluorobenzophenone. However, the synthesis routes and chemical transformations described for related fluorinated compounds can shed light on the types of reactions that 3,4,5-trifluorobenzophenone may undergo. For instance, the aromatic nucleophilic substitution reactions and oxidation reactions mentioned in paper and the various synthesis methods reviewed in paper for 4,4'-difluorobenzophenone, such as the Fridel-Crafts alkylation and acylation methods, could be relevant for the chemical reactions analysis of 3,4,5-trifluorobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their high stability and unique electronic properties due to the electronegative fluorine atoms. Paper introduces the physico-chemical and spectral properties of 4,4'-difluorobenzophenone, which is a closely related compound to 3,4,5-trifluorobenzophenone. The synthesis and research situations of 4,4'-difluorobenzophenone are reviewed, providing a foundation for understanding the potential properties of 3,4,5-trifluorobenzophenone. The methods described in paper for synthesizing 4,4'-difluorobenzophenone, such as halogen substitution and catalytic carbonylation, could also be informative for the synthesis and property analysis of 3,4,5-trifluorobenzophenone.

Applications De Recherche Scientifique

Polymer Synthesis

3,4,5-Trifluorobenzophenone (TFB) has significant applications in polymer chemistry. Bennour et al. (2014) explored the polycondensation of TFB with isosorbide and isomannide, leading to the formation of linear and hyperbranched poly(etherketone)s. These polymers are noted for their high glass transition temperatures, around 200°C, indicating their potential utility in high-performance applications (Bennour et al., 2014).

Superelectrophilic Chemistry

Ghavtadze et al. (2008) studied the formation of novel indenole derivatives through 1,5-cyclization reactions of 5-aryl-1-azapenta-1,4-dien-3-ones, facilitated by trifluoromethanesulfonic acid. This research showcases the superelectrophilic properties of TFB derivatives, contributing to advancements in synthetic organic chemistry (Ghavtadze et al., 2008).

Photophysical Studies

Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules. These molecules exhibit weak fluorescence in liquid solvents and are hypothesized to undergo efficient nonradiative photoisomerization. This research provides insights into the fluorescence properties of TFB derivatives, which could have implications in imaging and molecular sensing technologies (Santra et al., 2019).

Material Functionalization

Zhang et al. (2013) investigated the functionalization of bioactive glass surfaces with gallic acid, using TFB as a model molecule. The study aimed at delivering biologically significant molecules through biomaterial surfaces, potentially enhancing their biomedical applications (Zhang et al., 2013).

Safety And Hazards

3,4,5-Trifluorobenzophenone is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

phenyl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQOMZVQASIULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380329 | |

| Record name | 3,4,5-Trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trifluorobenzophenone | |

CAS RN |

70028-88-5 | |

| Record name | 3,4,5-Trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70028-88-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)